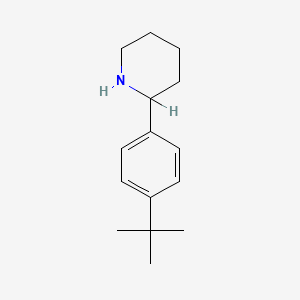

2-(4-Tert-butylphenyl)piperidine

Overview

Description

2-(4-Tert-butylphenyl)piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The tert-butyl group attached to the phenyl ring in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a base.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)piperidine involves its interaction with specific molecular targets. The steric hindrance provided by the tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Terfenadine: An antihistamine drug with a similar piperidine structure.

Fenpropidin: A fungicide with a piperidine moiety.

Piperine: An alkaloid found in black pepper with a piperidine nucleus.

Uniqueness

2-(4-Tert-butylphenyl)piperidine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications.

Biological Activity

Overview

2-(4-Tert-butylphenyl)piperidine, also known as this compound hydrochloride, is a piperidine derivative notable for its diverse biological activities. With the molecular formula C15H24ClN and a molecular weight of 253.81, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features, particularly the tert-butyl group, influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites, leading to alterations in biochemical pathways that result in observable biological effects .

Key Molecular Interactions

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .

- Receptor Antagonism : It may act as an antagonist at histamine receptors, contributing to its therapeutic effects in neurological contexts .

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Effects : Studies have shown that derivatives of this compound can provide neuroprotection in vitro, particularly against neurotoxic agents .

- Antibacterial Activity : The compound has demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

Neuroprotective Studies

In a study evaluating the neuroprotective effects of various piperidine derivatives, one specific derivative containing the tert-butyl group exhibited significant protective effects against haloperidol-induced catalepsy in animal models. This suggests potential applications in treating Parkinson's disease-related symptoms .

Antimicrobial Activity

A high-throughput screening identified several piperidine derivatives with promising activities against M. tuberculosis. Among these, compounds featuring the 4-tert-butylphenyl moiety showed enhanced potency compared to their non-substituted counterparts, indicating that the tert-butyl group may enhance biological efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)piperidine | Methyl group instead of tert-butyl | Moderate MAO-B inhibition |

| 2-(4-Ethylphenyl)piperidine | Ethyl group instead of tert-butyl | Lower antibacterial activity |

| 2-(4-Isopropylphenyl)piperidine | Isopropyl group instead of tert-butyl | Reduced neuroprotective effects |

The presence of the tert-butyl group significantly enhances both the binding affinity and biological activity compared to other substitutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Tert-butylphenyl)piperidine, and how can reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, piperidine derivatives with aryl groups are often synthesized using Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Key parameters include temperature control (e.g., 40–80°C for coupling reactions), inert atmospheres (e.g., nitrogen), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity . Yield optimization may require iterative adjustments to solvent systems (e.g., dichloromethane or THF) and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are used to confirm the piperidine ring structure and tert-butylphenyl substitution. For example, tert-butyl protons appear as a singlet at ~1.3 ppm in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) assesses purity. System suitability parameters (e.g., tailing factor <2) ensure reproducibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation risks .

- Ventilation : Use fume hoods to mitigate inhalation hazards, especially during solvent evaporation steps .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Toxicity data gaps necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the piperidine nitrogen or phenyl ring (e.g., sulfonamide, halogen, or methoxy groups) to modulate lipophilicity and electronic effects .

- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays. For example, sulfonamide-containing derivatives show enhanced enzyme inhibition due to hydrogen bonding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

Q. What strategies resolve contradictions in reported toxicity data for piperidine derivatives like this compound?

- Methodological Answer :

- Comparative Toxicity Studies : Use standardized assays (e.g., OECD TG 423 for acute oral toxicity) across multiple labs to reduce variability .

- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxides) that may explain discrepancies between in vitro and in vivo results .

- In Silico Toxicology : Tools like EPA’s TEST predict ecotoxicity endpoints (e.g., LC50 for fish) when experimental data are absent .

Q. How can environmental fate studies be structured to assess the persistence of this compound in soil and water?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to measure CO2 evolution in aqueous systems . Piperidine’s saturated ring may slow degradation compared to aromatic analogs.

- Soil Mobility : Conduct column leaching experiments with HPLC-UV quantification. Log Koc values >3 indicate low mobility, reducing groundwater contamination risks .

- Photolysis Studies : Exclude the compound to UV light (λ = 254 nm) and monitor degradation products via GC-MS .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values. Software like GraphPad Prism validates goodness-of-fit (R² >0.95) .

- ANOVA with Post Hoc Tests : Compare multiple analogs using Tukey’s HSD to identify significant activity differences (p <0.05) .

Q. How can researchers address reproducibility challenges in synthesizing this compound across different labs?

- Methodological Answer :

- Detailed Reaction Logs : Document exact conditions (e.g., stirring speed, humidity) to minimize batch-to-batch variability .

- Collaborative Validation : Share samples between labs for cross-validation using standardized NMR and HPLC protocols .

Q. Future Directions

Q. What emerging applications could leverage the unique properties of this compound?

- Methodological Answer :

- Drug Delivery Systems : Functionalize the piperidine nitrogen with PEG chains to enhance solubility for nanoparticle encapsulation .

- Material Science : Incorporate into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic backbone .

Q. How can machine learning optimize the discovery of novel this compound analogs with desired properties?

- Methodological Answer :

- Feature Engineering : Train models on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- Generative Chemistry : Use platforms like ChemBERTa to propose synthetically accessible analogs with predicted bioactivity .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h7-10,14,16H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZADSBIWVFXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.